molecular formula C17H17ClN4O4S B13105218 6-S-((4-Chlorophenyl)methyl)-6-thioinosine CAS No. 51375-21-4

6-S-((4-Chlorophenyl)methyl)-6-thioinosine

Cat. No.: B13105218
CAS No.: 51375-21-4
M. Wt: 408.9 g/mol
InChI Key: BPVJDWGCBDOOLG-LSCFUAHRSA-N
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Description

6-S-((4-Chlorophenyl)methyl)-6-thioinosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 4-chlorophenyl group attached to a thioinosine scaffold, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-S-((4-Chlorophenyl)methyl)-6-thioinosine typically involves multi-step organic reactions. One common method starts with the preparation of the thioinosine core, followed by the introduction of the 4-chlorophenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. For instance, the synthesis might involve the use of potassium hydroxide in ethanol for the condensation of aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for larger batches. This could involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-S-((4-Chlorophenyl)methyl)-6-thioinosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom, potentially converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions might target the chlorophenyl group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-S-((4-Chlorophenyl)methyl)-6-thioinosine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biochemical pathways and interactions with biological macromolecules.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 6-S-((4-Chlorophenyl)methyl)-6-thioinosine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, which might be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-S-((4-Chlorophenyl)methyl)-6-thioinosine include other thioinosine derivatives and chlorophenyl-substituted molecules. Examples might include:

  • 6-S-((4-Methylphenyl)methyl)-6-thioinosine
  • 6-S-((4-Fluorophenyl)methyl)-6-thioinosine

Uniqueness

What sets this compound apart is its specific combination of the thioinosine core with the 4-chlorophenyl group

Properties

CAS No.

51375-21-4

Molecular Formula

C17H17ClN4O4S

Molecular Weight

408.9 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(4-chlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H17ClN4O4S/c18-10-3-1-9(2-4-10)6-27-16-12-15(19-7-20-16)22(8-21-12)17-14(25)13(24)11(5-23)26-17/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1

InChI Key

BPVJDWGCBDOOLG-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl

Origin of Product

United States

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